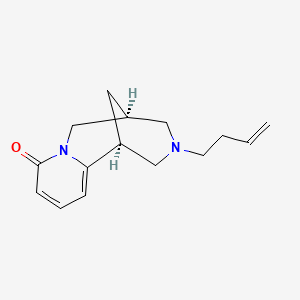
Rhombifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhombifoline is an alkaloid compound first isolated from the leaves and stems of the plant Anagyrus foetida L. It belongs to the family of quinolizidine alkaloids and has a molecular formula of C15H20N2O . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rhombifoline typically involves the extraction from natural sources such as Anagyrus foetida L. The process includes defatting the plant material with petroleum ether, followed by extraction with methanol. The methanolic extract is then subjected to various purification steps to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Rhombifoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Rhombifoline has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of alkaloid chemistry and natural product synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rhombifoline involves its interaction with specific molecular targets and pathways. This compound is known to target enzymes such as ERK1 and ERK2, which are involved in various cellular processes. By modulating the activity of these enzymes, this compound can exert its biological effects .
Comparación Con Compuestos Similares
Rhombifoline is similar to other quinolizidine alkaloids such as thermopsine and anagyrine. it is unique in its specific structure and biological activities. Unlike thermopsine and anagyrine, this compound contains an a-pyridone ring, which contributes to its distinct chemical properties .
List of Similar Compounds
- Thermopsine
- Anagyrine
- Cytisine
- N-methylcytisine
Conclusion
This compound is a fascinating compound with a wide range of scientific research applications Its unique structure and potential biological activities make it an important subject of study in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(1S,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13-/m0/s1 |
Clave InChI |
ZVTFRRVBMAUIQW-STQMWFEESA-N |
SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
SMILES isomérico |
C=CCCN1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
SMILES canónico |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Sinónimos |
rhombifoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















